2-(2-methylpropyl)-3-oxo-N-pyrimidin-4-ylpiperazine-1-carboxamide

Catalog No.
S7328798
CAS No.
M.F
C13H19N5O2
M. Wt
277.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methylpropyl)-3-oxo-N-pyrimidin-4-ylpiperazin...

Product Name

2-(2-methylpropyl)-3-oxo-N-pyrimidin-4-ylpiperazine-1-carboxamide

IUPAC Name

2-(2-methylpropyl)-3-oxo-N-pyrimidin-4-ylpiperazine-1-carboxamide

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

InChI

InChI=1S/C13H19N5O2/c1-9(2)7-10-12(19)15-5-6-18(10)13(20)17-11-3-4-14-8-16-11/h3-4,8-10H,5-7H2,1-2H3,(H,15,19)(H,14,16,17,20)

InChI Key

QPCWPNVNKBZVIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NCCN1C(=O)NC2=NC=NC=C2
2-(2-methylpropyl)-3-oxo-N-pyrimidin-4-ylpiperazine-1-carboxamide, also known as MGCD516, is a small molecule inhibitor that targets a variety of kinases. In particular, it targets MET, AXL, and FGFR1 kinases. These kinases are known to be involved in tumor growth, angiogenesis, and metastasis. MGCD516 is being developed as a potential treatment for various types of cancer.
The chemical formula of MGCD516 is C18H24N6O2. It has a molecular weight of 356.43 g/mol. MGCD516 is a white to off-white crystalline powder. Its melting point is around 155°C. In terms of solubility, MGCD516 is sparingly soluble in water, but it is soluble in many organic solvents.
The synthesis of MGCD516 involves several steps. The first step involves the condensation of 4-cyanopyrimidine with 2-(2-methylpropyl)piperazine. The resulting product is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl]acetamide to form MGCD516.
The structure of MGCD516 has been characterized through various techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Various analytical methods have been developed to detect and quantify MGCD516 in biological samples. These methods include liquid chromatography coupled with mass spectrometry, high-performance liquid chromatography, and UV-visible spectrophotometry.
MGCD516 has been shown to inhibit the activity of MET, AXL, and FGFR1 kinases in vitro and in vivo. Inhibition of these kinases has been shown to reduce tumor growth and angiogenesis in various preclinical models. MGCD516 has also been shown to sensitize tumors to radiation therapy.
In preclinical studies, MGCD516 has been shown to be well-tolerated at doses that effectively inhibit its target kinases. However, like all drugs, MGCD516 has the potential to cause toxicities in humans. Clinical trials are ongoing to evaluate the safety and tolerability of MGCD516 in cancer patients.
MGCD516 has potential applications in a variety of scientific experiments. It can be used as a tool compound to study the function of MET, AXL, and FGFR1 kinases in various biological processes. It can also be used to evaluate the role of these kinases in cancer progression and metastasis.
MGCD516 is still in the early stages of clinical development. Phase I clinical trials have been completed, and Phase II trials are ongoing to evaluate its efficacy in various types of cancer, including non-small cell lung cancer, hepatocellular carcinoma, and glioblastoma.
If MGCD516 is found to be effective in clinical trials, it could have significant implications for the treatment of various types of cancer. It could also have potential applications in the treatment of other diseases where MET, AXL, and FGFR1 kinases are implicated, such as fibrosis and arthritis.
There are several limitations and future directions for the development of MGCD516. One limitation is the potential for drug resistance to develop in response to its inhibition of these target kinases. Future research will need to evaluate ways to overcome this resistance.
Another limitation is the potential for off-target effects on other kinases. Future studies will need to evaluate the selectivity of MGCD516 for its target kinases. Furthermore, it will be important to evaluate the safety and tolerability of MGCD516 in larger patient populations.
Finally, future research will need to evaluate the potential applications of MGCD516 in combination with other drugs or therapies. Combination therapy may offer synergistic effects that could improve treatment outcomes for cancer patients.
1. Evaluating ways to overcome drug resistance to MGCD516
2. Evaluating the selectivity of MGCD516 for its target kinases
3. Evaluating the safety and tolerability of MGCD516 in larger patient populations
4. Evaluating the potential applications of MGCD516 in combination with other drugs or therapies
5. Investigating the potential role of MGCD516 in the treatment of fibrosis and arthritis
6. Identifying biomarkers that could predict response to MGCD516
7. Developing new analytical methods to detect and quantify MGCD516 in biological samples
8. Investigating the potential of MGCD516 as a tool compound to study the function of MET, AXL, and FGFR1 kinases in various biological processes
9. Developing new formulations of MGCD516 to improve its solubility and bioavailability
10. Evaluating the pharmacokinetics and pharmacodynamics of MGCD516 in different patient populations

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

277.15387487 g/mol

Monoisotopic Mass

277.15387487 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-27-2023

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